5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
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Overview
Description
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one involves multiple steps, including the formation of the chromenone core and the attachment of the glycosidic moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoids in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential therapeutic effects. Studies have shown its ability to modulate various biological pathways, making it a candidate for drug development.
Medicine
In medicine, the compound’s antioxidant and anti-inflammatory properties are explored for treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity.
Biological Activity
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex flavonoid compound with potential therapeutic applications. This article reviews its biological activities based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple hydroxyl groups and a chromenone backbone. Its molecular formula is C37H39O18 with a molecular weight of approximately 771.71 g/mol. The compound exhibits significant solubility in organic solvents and has been noted for its stability under various conditions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:
- Cell Line Studies : In vitro evaluations showed that the compound significantly inhibits the proliferation of various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 0.227 μM, indicating potent activity against tumor growth .
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase by disrupting microtubule dynamics and promoting apoptosis in cancer cells. This was evidenced by increased expression of cell cycle regulators such as Cyclin B1 and Cdc2 .
Antioxidant Properties
The compound has been shown to possess strong antioxidant activity. In various assays, it effectively scavenges free radicals and reduces oxidative stress markers in cellular systems. This activity is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects .
Anti-inflammatory Effects
Studies suggest that the compound can modulate inflammatory responses. It reduces the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in treating chronic inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good bioavailability due to its favorable solubility characteristics. However, further studies are necessary to fully understand its metabolism and excretion pathways.
Data Summary
Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | HCT116 | 0.227 | G2/M phase arrest |
Anticancer | A549 | 0.574 | Apoptosis induction |
Antioxidant | DPPH Assay | N/A | Free radical scavenging |
Anti-inflammatory | Macrophage model | N/A | Cytokine reduction |
Case Studies
- Study on Colon Cancer : A study evaluated the effects of the compound on HCT116 xenograft models in vivo. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anti-colon carcinoma agent .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound reduced TNF-alpha levels significantly, showcasing its anti-inflammatory potential .
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZCOTZRUWYPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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